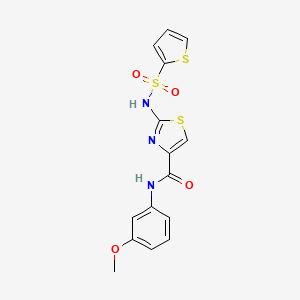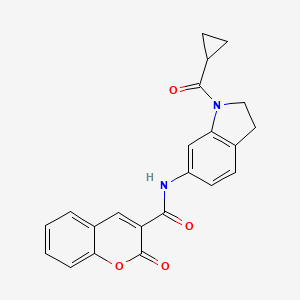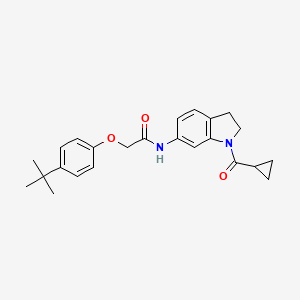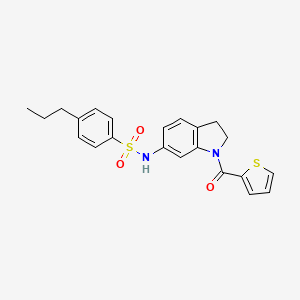![molecular formula C27H24N4O3 B3202445 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1021209-27-7](/img/structure/B3202445.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
Overview
Description
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a crucial role in various cellular processes. It has been found to be overexpressed in many types of cancer and is involved in the pathology of neurodegenerative diseases. This compound binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates and leading to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit CK2 activity, leading to reduced cell proliferation and increased apoptosis. In neuronal cells, this compound has been shown to increase cell survival and reduce neuroinflammation. This compound has also been shown to have anti-inflammatory effects in macrophages, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is its high potency and selectivity for CK2. This makes it a suitable compound for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the high cost of this compound can be a limiting factor for some researchers.
Future Directions
There are several future directions for research on 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide. One area of research is the development of new cancer therapies based on the inhibition of CK2 activity. This compound has shown promise in preclinical studies and could potentially be developed into a new cancer treatment. Another area of research is the development of new treatments for neurodegenerative diseases based on the inhibition of CK2 activity. This compound has shown potential in preclinical studies and could potentially be developed into a new treatment for these diseases. Finally, there is a need for further research on the biochemical and physiological effects of this compound in different cell types and disease models to fully understand its potential applications in scientific research.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where CK2 has been found to be overexpressed in many types of cancer, including breast, lung, and prostate cancer. This compound has been shown to inhibit CK2 activity in cancer cells, leading to reduced cell proliferation and increased apoptosis. This makes this compound a promising candidate for the development of new cancer therapies.
Another area of research where this compound has shown potential is in the field of neurodegenerative diseases. CK2 has been found to play a role in the pathology of diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit CK2 activity in neuronal cells, leading to increased cell survival and reduced neuroinflammation. This makes this compound a potential candidate for the development of new treatments for these diseases.
properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-2-34-21-14-12-20(13-15-21)29-24(32)17-31-23-11-7-6-10-22(23)25-26(31)27(33)30(18-28-25)16-19-8-4-3-5-9-19/h3-15,18H,2,16-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETIVUFJFSLPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



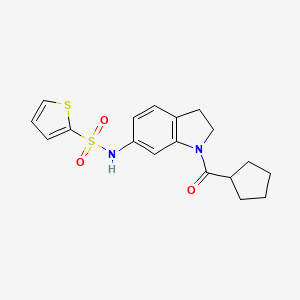
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
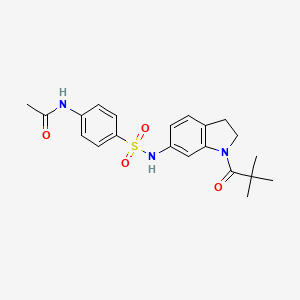
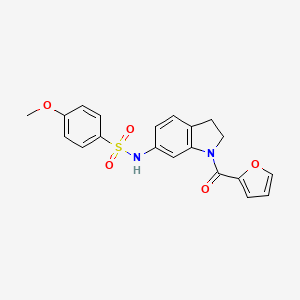

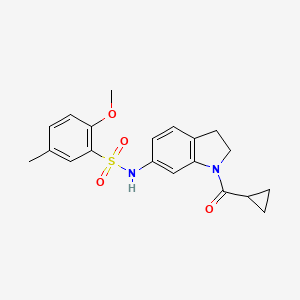

![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3202426.png)
